3-benzyl-5-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
3-BENZYL-5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2H-CHROMEN-2-ONE: is a complex organic compound that features a chromen-2-one core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as benzyl, biphenyl, and chromenone, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZYL-5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl linkage. This reaction involves the use of palladium catalysts and boronic acids under mild conditions . The chromen-2-one core can be synthesized through the condensation of appropriate aldehydes with o-hydroxyacetophenones, followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality. The choice of solvents, catalysts, and purification techniques is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and phenolic positions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and biphenyl rings.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Br2 in acetic acid, H2SO4 in water.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows for the exploration of various chemical transformations and the synthesis of complex molecules .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound’s structural features are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. Researchers are studying its interactions with enzymes and receptors to develop new drugs .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its biphenyl moiety contributes to the stability and performance of these materials .
Mechanism of Action
The mechanism of action of 3-BENZYL-5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The pathways involved include signal transduction and gene expression regulation, contributing to its biological activities.
Comparison with Similar Compounds
3-BENZYL-1-(2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL)-5,6-DIMETHYL-3H-BENZIMIDAZOL-1-IUM BROMIDE: This compound shares the benzyl and biphenyl moieties but differs in the core structure, featuring a benzimidazole ring instead of chromen-2-one.
Biphenyl Derivatives: Compounds with biphenyl structures are widely studied for their applications in materials science and medicinal chemistry.
Uniqueness: The uniqueness of 3-BENZYL-5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4,7-DIMETHYL-2H-CHROMEN-2-ONE lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C32H26O4 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-benzyl-4,7-dimethyl-5-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C32H26O4/c1-21-17-29(35-20-28(33)26-15-13-25(14-16-26)24-11-7-4-8-12-24)31-22(2)27(32(34)36-30(31)18-21)19-23-9-5-3-6-10-23/h3-18H,19-20H2,1-2H3 |
InChI Key |
UKFSVONPUNMHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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